molecular formula C24H20BF4N B2647320 1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate CAS No. 80560-55-0

1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate

Cat. No. B2647320
CAS RN: 80560-55-0
M. Wt: 409.23
InChI Key: OSEGAITUPFNDOO-UHFFFAOYSA-N
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Description

1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate, commonly known as BDP, is a fluorescent dye that has gained popularity in recent years due to its unique properties. BDP is widely used in scientific research, particularly in the field of biochemistry, due to its ability to label and track molecules within cells.

Mechanism of Action

BDP works by binding to specific molecules within cells and emitting a fluorescent signal when exposed to light. This allows researchers to track the movement and interactions of molecules within cells, providing valuable insights into cellular processes.
Biochemical and Physiological Effects:
BDP is generally considered to be non-toxic and does not have any known physiological effects. However, it is important to note that the concentration and duration of exposure can have an impact on cell viability and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP is its high sensitivity and specificity, which allows for precise tracking of molecules within cells. It is also relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also some limitations to the use of BDP in lab experiments. For example, it is not suitable for use in live animal studies due to its limited tissue penetration. Additionally, BDP can be prone to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are many potential future directions for the use of BDP in scientific research. One area of interest is the development of new applications for BDP in the study of disease processes, such as cancer and neurodegenerative disorders. Another potential direction is the development of new BDP derivatives with improved properties, such as increased tissue penetration or reduced photobleaching.
In conclusion, 1-Benzyl-2,4-diphenylpyridin-1-ium; tetrafluoroborate is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique properties make it an ideal fluorescent probe for tracking molecules within cells, and its potential future applications are vast. As with any scientific tool, it is important to use BDP responsibly and with careful consideration of its limitations and potential impact on experimental outcomes.

Synthesis Methods

BDP can be synthesized through a multi-step process involving the reaction of benzyl chloride with 2,4-diphenylpyridine, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow-orange powder that is soluble in organic solvents.

Scientific Research Applications

BDP has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to label and track molecules within cells, such as proteins, lipids, and nucleic acids. BDP is also used in the study of cell signaling pathways and the identification of drug targets.

properties

IUPAC Name

1-benzyl-2,4-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N.BF4/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22;2-1(3,4)5/h1-18H,19H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGAITUPFNDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate

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